molecular formula C17H24N4O B12266846 N-[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B12266846
M. Wt: 300.4 g/mol
InChI Key: SCVKGRBYSWOJKA-UHFFFAOYSA-N
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Description

N-[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrimidinyl group, and a piperidinyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of N-[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide involves multiple steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:

    Formation of the pyrimidinyl intermediate: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the piperidinyl group: This step involves the reaction of the pyrimidinyl intermediate with a piperidine derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

N-[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide can be compared with other similar compounds, such as:

  • N-[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide
  • N-[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide

These compounds share structural similarities but may differ in their chemical properties and biological activities

Properties

Molecular Formula

C17H24N4O

Molecular Weight

300.4 g/mol

IUPAC Name

N-[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C17H24N4O/c1-11-9-15(20-16(18-11)12-4-5-12)21-8-2-3-14(10-21)19-17(22)13-6-7-13/h9,12-14H,2-8,10H2,1H3,(H,19,22)

InChI Key

SCVKGRBYSWOJKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CCCC(C3)NC(=O)C4CC4

Origin of Product

United States

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